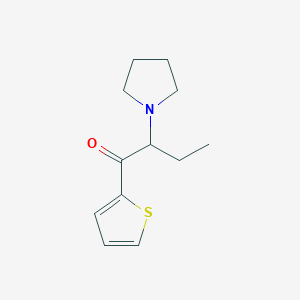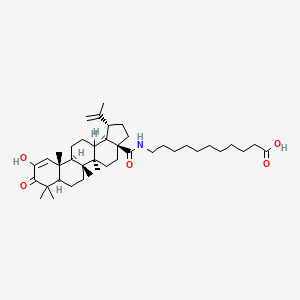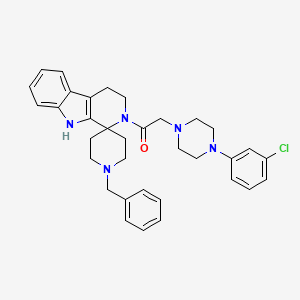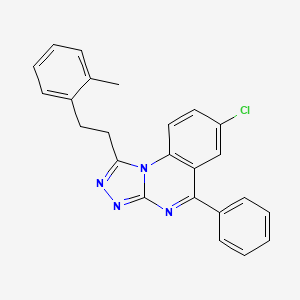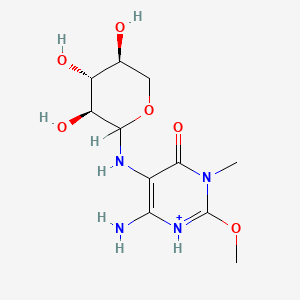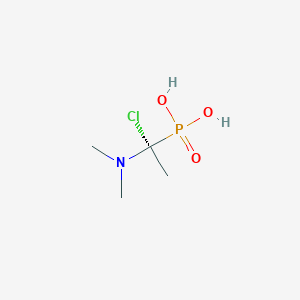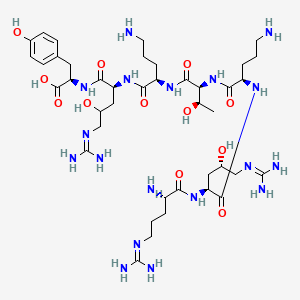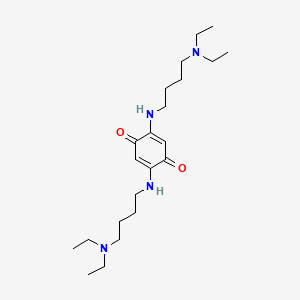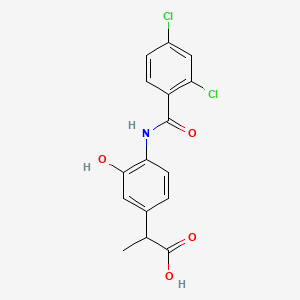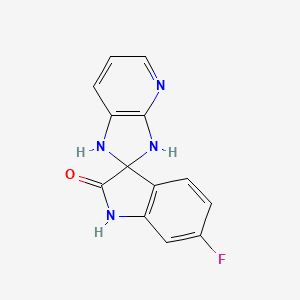
1,3-Dihydro-6'-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3'-(3H)indol)-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of fluorine in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the spiro linkage: This step involves the formation of the spiro center, often through a nucleophilic substitution or cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spiro compounds.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spiroimidazoles: Compounds with a spiro linkage involving an imidazole moiety.
Fluorinated Spiro Compounds: Compounds with a spiro linkage and fluorine atom.
Uniqueness
1,3-Dihydro-6’-fluorospiro(2H-imidazo(4,5-b)pyridine-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of a spiro linkage, imidazo[4,5-b]pyridine core, and fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
93500-51-7 |
|---|---|
Molecular Formula |
C13H9FN4O |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
6'-fluorospiro[1,3-dihydroimidazo[4,5-b]pyridine-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C13H9FN4O/c14-7-3-4-8-10(6-7)16-12(19)13(8)17-9-2-1-5-15-11(9)18-13/h1-6,17H,(H,15,18)(H,16,19) |
InChI Key |
KCGNTCWMWZJFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3(N2)C4=C(C=C(C=C4)F)NC3=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





